molecular formula C24H32O4 B1683872 Megestrol acetate CAS No. 595-33-5

Megestrol acetate

Cat. No. B1683872
CAS RN: 595-33-5
M. Wt: 384.5 g/mol
InChI Key: RQZAXGRLVPAYTJ-GQFGMJRRSA-N
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Description

Megestrol acetate is a progestin administered orally to treat anorexia and cachexia or serious unexplained weight loss. It is also used as an antineoplastic agent to treat certain types of malignancy .


Synthesis Analysis

In the synthesis of Megestrol acetate, the organic solvent is tetrahydrofuran. The Grignard Reagent is methyl-magnesium-bromide. The Grignard acidolysis, hydrolysis Acid catalyst with dehydration is hydrochloric acid or sulfuric acid . Another method involves a suspension of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, sodium acetate, and palladium/carbon in ethanol and 4-methyl-1-cyclohexene .


Molecular Structure Analysis

The molecular formula of Megestrol acetate is C24H32O4 . More details about its molecular structure can be found in the references .


Chemical Reactions Analysis

Megestrol acetate has been shown to significantly affect the secretion of several pituitary hormones and end-organ hormone synthesis . More details about its chemical reactions can be found in the references .


Physical And Chemical Properties Analysis

Megestrol acetate has a molecular weight of 384.5 g/mol . More details about its physical and chemical properties can be found in the references .

Safety And Hazards

Megestrol acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Megestrol acetate has been studied heavily for various off-label uses, such as anorexia-cachexia syndrome in cancer patients, endometriosis, ovarian cancer, and advanced prostate cancer . Current studies are investigating the efficacy of Megestrol acetate in treating inoperable hepatocellular carcinoma in increasing survival rate and reducing tumor size .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZAXGRLVPAYTJ-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040683
Record name Megestrol acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes.
Record name Megestrol acetate
Source DrugBank
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Product Name

Megestrol acetate

CAS RN

595-33-5
Record name Megestrol acetate
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Record name Megestrol acetate [USAN:USP]
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Record name Megestrol acetate
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URL https://www.drugbank.ca/drugs/DB00351
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Record name MEGESTROL ACETATE
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Record name Megestrol acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
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Record name MEGESTROL ACETATE
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Melting Point

218.0-220.0 °C
Record name Megestrol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00351
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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